Difructose anhydride III

Descripción

Historical Context of Difructose Anhydride (B1165640) Research

The study of difructose anhydrides dates back to the late 1930s, when several isomers, including DFA I, DFA III, and DFA IV, were first isolated from higher plants. tandfonline.com Early research also identified that difructose anhydrides I, II, and III are present in the product mixture when inulin (B196767) is subjected to acid hydrolysis. nist.gov A significant breakthrough in the specific production of DFA III occurred in the early 1970s when Tanaka and colleagues characterized the enzyme inulin fructotransferase (IFTase) from the microorganism Arthrobacter ureafaciens. tandfonline.com This enzyme, also known as inulase II, was found to specifically catalyze the conversion of inulin into DFA III.

Over the past five decades, research has evolved from initial isolation and characterization to sophisticated methods of production and detailed investigation of its physiological effects. tandfonline.com The development of enzymatic synthesis has been a cornerstone of this progress, allowing for both industrial and academic production. tandfonline.comtandfonline.com This has led to large-scale production explorations, aiming to expand its application in various sectors. nih.gov DFA III can also be generated in small amounts through the caramelization of sucrose (B13894), which means it can be present in a variety of heat-processed foods. researchgate.netnih.gov

Nomenclature and Structural Isomerism within Difructose Anhydrides

Difructose anhydrides are a family of isomers, each with a unique structural arrangement that dictates its properties. The defining characteristic of the DFA family is the tricyclic core formed by two fructose (B13574) units. researchgate.net These isomers differ in the ring size (furanose or pyranose) and the specific linkages between the fructose units. csic.es

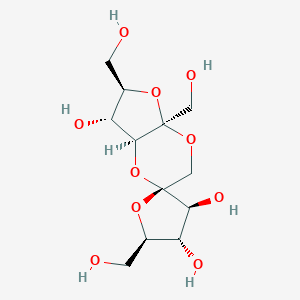

Difructose Anhydride III (DFA III) is a cyclic disaccharide composed of two fructose residues. researchgate.net Its systematic IUPAC name is (2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b] tandfonline.comdioxine-2,2'-oxolane]-3',4',7-triol. nih.gov It is also commonly referred to as α-D-fructofuranose-β-D-fructofuranose 1,2′:2,3′-dianhydride, which describes its specific glycosidic bonds. jst.go.jp This structure features a spiro-acetal linkage and a stable dioxane ring. csic.esnist.gov

Other notable isomers include:

Difructose Anhydride I (DFA I): Characterized as α-D-fructofuranose-β-D-fructofuranose-2',1:2,1'-dianhydride. Like DFA III, it has a spiroacetalic structure and a central dioxane ring.

Difructose Anhydride IV (DFA IV): Designated as di-β-D-fructofuranose-2,6':6,2'-dianhydride.

The distinct linkage patterns are crucial as they determine the molecule's stability, digestibility, and physiological functions. tandfonline.com

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₁₀ | nih.govnih.gov |

| Molecular Weight | 324.28 g/mol | nih.govnih.gov |

| CAS Number | 81129-73-9 | nih.govchemicalbook.com |

| Appearance | White to slightly brown crystals or powder | fujifilm.com |

| Melting Point | 162 °C | fujifilm.com |

| Common Synonyms | DFA III, Dfa III, Twintose | nih.gov |

Significance of this compound in Glycoscience

DFA III holds considerable significance in glycoscience due to its unique enzymatic synthesis, structure, and biological activities. It is a prominent example of a functional carbohydrate derived from a natural polysaccharide, inulin. The primary method for its production is the enzymatic action of inulin fructotransferase (IFTase, EC 4.2.2.18), an enzyme belonging to the GH91 family of glycoside hydrolases. nih.govnih.gov The specificity of this enzyme, sourced from microorganisms like Arthrobacter species, to convert a large polymer into a specific cyclic disaccharide is a major topic of study in enzymology and biotechnology. tandfonline.com

Key areas of its significance include:

Prebiotic and Nutritional Research: DFA III is a non-digestible oligosaccharide. researchgate.net Its unique cyclic structure renders it resistant to hydrolysis by mammalian digestive enzymes, allowing it to reach the colon largely intact where it can act as a prebiotic, promoting the growth of beneficial gut bacteria. smolecule.com It is also recognized as a low-calorie sugar substitute, possessing about half the sweetness of sucrose but only a fraction of its caloric content. researchgate.netnih.gov

Mineral Absorption: Extensive research has demonstrated that DFA III can enhance the intestinal absorption of essential minerals, particularly calcium and magnesium. smolecule.comoup.com Studies suggest it may do so by increasing the permeability of epithelial tissues through passive paracellular diffusion. tandfonline.com

Model Compound: It serves as a valuable model compound for research into carbohydrate chemistry, metabolism, and the structure-function relationships of complex carbohydrates. smolecule.com

Bioprocessing and Enzyme Technology: The large-scale production of DFA III using enzyme membrane bioreactors is a significant application of modern bioprocessing technology. tandfonline.comnih.govnih.gov Research continues to focus on discovering new microbial sources of IFTase and improving enzyme stability and efficiency through molecular modification. nih.gov

The study of DFA III bridges fundamental glycoscience with practical applications in food science and health, making it a compound of enduring academic interest. tandfonline.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRQDWNGXKYIDO-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81129-73-9 | |

| Record name | Difructose anhydride III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymatic Bioconversion and Production Methodologies of Difructose Anhydride Iii

Biosynthetic Pathways and Strategies

The enzymatic synthesis of DFA III is predominantly achieved through two main strategies: a single-enzyme process that utilizes inulin (B196767) as the direct substrate, and a double-enzyme process that begins with sucrose (B13894). tandfonline.comtandfonline.com

The most direct and common biosynthetic route for DFA III production involves the action of a single enzyme, Inulin Fructotransferase (IFTase), on a substrate of inulin. tandfonline.comresearchgate.net Inulin is a naturally occurring polysaccharide composed of β-(2→1) linked fructose (B13574) units, found in plants like chicory, Jerusalem artichoke, and dahlia. mdpi.com In this process, IFTase directly catalyzes the conversion of inulin into DFA III. smolecule.comresearchgate.net This single-enzyme strategy is widely employed using IFTase derived from various native and recombinant microbial sources. tandfonline.com

Step 1: Inulin Synthesis: An inulin-forming enzyme, such as inulosucrase (EC 2.4.1.9), is used to polymerize sucrose into inulin-type fructans. jmb.or.kr

Step 2: DFA III Formation: The inulin generated in the first step is then converted into DFA III by Inulin Fructotransferase (IFTase), in the same manner as the single-enzyme pathway. tandfonline.com

This dual-enzyme system provides a complete biosynthetic pathway from a common sugar, sucrose, to the final product, DFA III. tandfonline.com

Single Enzyme-Mediated Synthesis

Key Enzymes in Difructose Anhydride (B1165640) III Biosynthesis

The central enzyme responsible for the biosynthesis of DFA III is Inulin Fructotransferase.

Inulin Fructotransferase (DFA III-producing), officially classified under EC 4.2.2.18, is the key enzyme in DFA III production. koreascience.kracs.orgexpasy.org It is also commonly referred to as inulase II. genome.jp This enzyme is a lyase that catalyzes the intramolecular transfructosylation of inulin. genome.jpportlandpress.com It acts by successively eliminating the terminal difructosyl unit from the inulin chain to form the cyclic difructose anhydride III. genome.jpresearchgate.net The enzyme was previously classified as a transferase under EC 2.4.1.93 before being reclassified as a lyase because the intramolecular transfer constitutes an elimination reaction. expasy.orggenome.jp

IFTases have been identified and characterized from a diverse range of microorganisms, with species of Arthrobacter being particularly prominent. tandfonline.commdpi.com Enzymes from different microbial sources exhibit varying characteristics in terms of molecular structure, optimal reaction conditions, and efficiency. koreascience.kracs.orgresearchgate.net

Below is a table summarizing the characteristics of IFTase from several microbial sources.

| Microbial Source | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

| Arthrobacter sp. 161MFSha2.1 | 125 (Trimer) | 6.5 | 55 | High thermostability (stable up to 80°C) and high specific activity (2391 U/mg). acs.org |

| Bacillus sp. snu-7 | Not specified | Similar to native enzyme | Similar to native enzyme | High specific activity (1276 U/mg); half-life of 103 min at 60°C. koreascience.kr |

| Arthrobacter ureafaciens D13-3 | 43 (Monomer) | 5.5 | 50 | Stable up to 70°C for 30 minutes. researchgate.net |

| Flavobacterium sp. LC-413 | 45 (Monomer) | 6.0 | 50 | Isoelectric point of approximately pH 4.5. jmb.or.kr |

| Nonomuraea sp. | Not specified | 5.5 | 65 | Used in fermentation processes to produce IFTase for DFA III synthesis. ijera.com |

The catalytic action of IFTase is a lyase-like mechanism involving an intramolecular elimination reaction. portlandpress.comjst.go.jp The enzyme binds to the inulin polymer and cleaves the terminal difructosyl unit. researchgate.net This process involves the scission of a β-(2→1) glycosidic bond and the subsequent formation of two new glycosidic linkages (α-D-fructofuranose β-D-fructofuranose 1,2′:2,3′-dianhydride) to create the cyclic structure of DFA III. genome.jp

Structural studies of IFTase, such as the one from Bacillus sp. snu-7, reveal that the enzyme typically forms a trimer, with each monomer folded into a right-handed parallel β-helix. researchgate.netjst.go.jpacs.org The catalytic reaction is an intramolecular hydroxide (B78521) attack that proceeds without the involvement of a water molecule, which distinguishes it from the hydrolytic mechanism of glycoside hydrolases. jst.go.jp The smallest substrate that IFTase can effectively act upon has been identified as nystose (B80899) (a tetrasaccharide, GF3). acs.orgresearchgate.net

Inulin Fructotransferase (IFTase) (EC 4.2.2.18)

Substrate Specificity and Kinetic Parameters of IFTase

The efficiency and specificity of the enzymatic conversion of inulin to DFA III are largely dependent on the characteristics of the inulin fructotransferase (IFTase) used. These enzymes, sourced from various microorganisms, exhibit distinct substrate preferences and kinetic properties.

IFTases demonstrate a clear preference for inulin as a substrate. However, the minimal substrate required for the enzymatic activity can vary. For the IFTase produced by Arthrobacter aurescens SK 8.001 and Arthrobacter ureafaciens D13-3, nystose (GF3) has been identified as the smallest fructo-oligosaccharide that can act as a substrate. nih.govresearchgate.net In contrast, for many other DFA III-producing enzymes, the smallest effective substrate is estimated to be GF5. mdpi.com

The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide insight into the enzyme's affinity for its substrate and its catalytic efficiency. These values have been determined for IFTases from several microbial sources. For instance, the IFTase from Arthrobacter aurescens SK 8.001 has a Km of 0.52 mM and a Vmax of 0.3 µmol/ml min. nih.govresearchgate.net Another example is the IFTase from Arthrobacter sp. H65-7, which has a Km value of 1.0 mM. researchgate.net A recombinant IFTase from Arthrobacter sp. 161MFSha2.1 has shown a maximal activity of 2391 units/mg. acs.org Furthermore, a DFA III hydrolysis enzyme (DFA IIIase) from Arthrobacter aurescens SK8.001, which is highly homologous to IFTase, exhibited a Km of 30.7 ± 4.3 mM and a Vmax of 1.2 ± 0.1 mM min-1 for DFA III. researchgate.net

Kinetic Parameters of Inulin Fructotransferases (DFA III-forming)

| Enzyme Source | Km (mM) | Vmax (µmol/ml·min) | Smallest Substrate | Reference |

|---|---|---|---|---|

| Arthrobacter aurescens SK 8.001 | 0.52 | 0.3 | Nystose | nih.govresearchgate.net |

| Arthrobacter sp. H65-7 | 1.0 | Not Reported | Not Reported | researchgate.net |

| Arthrobacter ureafaciens D13-3 | Not Reported | Not Reported | Nystose (GF3) | researchgate.net |

| Arthrobacter aurescens SK8.001 (DFA IIIase) | 30.7 ± 4.3 | 1.2 ± 0.1 (mM min-1) | DFA III | researchgate.net |

Related Fructosyltransferases

Beyond the primary IFTase (DFA III-forming), other fructosyltransferases are relevant to the broader context of fructan conversion. These include IFTase (DFA I-forming) and levan (B1592505) fructotransferase (LFTase). researchgate.netresearchgate.net IFTase (DFA I-forming) also acts on inulin but produces a different isomer, Difructose Anhydride I. researchgate.net LFTase, on the other hand, utilizes levan, a β-(2,6)-linked fructan, as its substrate to produce Difructose Anhydride IV. researchgate.net The study of these related enzymes provides a comparative understanding of the structure-function relationships among fructosyltransferases.

Microbial Systems for this compound Production

The production of IFTase for DFA III synthesis is predominantly achieved through microbial fermentation. Both wild-type microorganisms and genetically engineered strains are employed for this purpose.

Wild-Type Strains

Several wild-type microbial strains have been identified as potent producers of IFTase for DFA III production. The genus Arthrobacter is particularly prominent, with species such as Arthrobacter aurescens, Arthrobacter ureafaciens, and Arthrobacter sp. being widely studied and utilized. nih.govresearchgate.net For example, Arthrobacter aurescens SK 8.001 was isolated from soil and found to produce IFTase that yields DFA III as the main product from inulin. nih.govresearchgate.net Similarly, Arthrobacter ureafaciens D13-3 and Arthrobacter sp. H65-7 are also known producers of this enzyme. researchgate.netanimbiosci.org The industrial production of DFA III has successfully utilized IFTase from Arthrobacter sp. H65-7. researchgate.netanimbiosci.org

Recombinant Microorganisms in Production

To enhance the yield and efficiency of IFTase production, recombinant DNA technology has been employed. The gene encoding IFTase from various Arthrobacter species has been cloned and expressed in host organisms like Escherichia coli and yeast. thuenen.degoogle.com For instance, the IFTase gene from Arthrobacter aurescens has been expressed in a recombinant yeast strain, which was then used for the direct fermentation of Jerusalem artichoke tuber powder extract to produce DFA III. researchgate.net This approach resulted in a production of 77.5 g of DFA III from 120 g of inulin, achieving a 64.6% yield. researchgate.net The use of recombinant microorganisms offers several advantages, including higher enzyme expression levels and the potential for process optimization. thuenen.degoogle.com

Optimization of Bioconversion Processes

Maximizing the yield and purity of DFA III requires careful optimization of the enzymatic reaction conditions.

Reaction Conditions for Enzymatic Synthesis

The key parameters influencing the enzymatic synthesis of DFA III include temperature, pH, enzyme loading, and reaction time. The optimal conditions can vary depending on the specific IFTase used. For the IFTase from Arthrobacter aurescens SK 8.001, the maximum activity was observed at a pH of 5.5 and a temperature range of 60-70 °C. nih.gov This enzyme also demonstrated good thermal stability, retaining 86.5% of its activity after 4 hours at 60 °C. nih.gov The IFTase from Arthrobacter ureafaciens D13-3 showed optimal activity at pH 5.5 and 50 °C. researchgate.net A highly thermostable recombinant IFTase from Arthrobacter sp. 161MFSha2.1 displayed maximal activity at pH 6.5 and 55 °C and was stable for 4 hours at up to 80 °C. acs.org The conversion rate of inulin to DFA III can be significant under optimized conditions, with one study reporting an 81% conversion of a 100 g/L inulin solution in 20 minutes. acs.org

Optimal Reaction Conditions for Enzymatic Synthesis of DFA III

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Arthrobacter aurescens SK 8.001 | 5.5 | 60-70 | nih.gov |

| Arthrobacter ureafaciens D13-3 | 5.5 | 50 | researchgate.net |

| Arthrobacter sp. 161MFSha2.1 (recombinant) | 6.5 | 55 | acs.org |

| Arthrobacter sp. H65-7 | 5.0 | 65 | researchgate.net |

Substrate Concentration and Yield Optimization

The concentration of the inulin substrate is a critical factor that directly influences the efficiency and yield of the enzymatic conversion to DFA III. Research indicates that while higher substrate concentrations may seem desirable for increased output, they can also lead to reduced conversion rates. For instance, one study demonstrated a yield of 93.0% when using an inulin concentration of 50 g/L, which decreased to 82.5% when the concentration was increased to 250 g/L. csic.es Optimal industrial production often targets an inulin concentration of 15–20%, which can achieve a high conversion rate of over 90% and a product yield of approximately 200 g/L.

Further studies have demonstrated varying yields depending on the source of inulin and the specific process. In one industrial application, the enzymatic conversion of 15 kg of inulin from crude chicory root extract yielded 9.8 kg of DFA III, representing a conversion yield of 65.3%. researchgate.net Another process, using inulin extracted from dahlia tubers, resulted in a DFA III crystal yield of 48.89% relative to the weight of the dry inulin substrate. aip.org

| Inulin Concentration | DFA III Yield | Source |

|---|---|---|

| 50 g/L | 93.0% | csic.es |

| 250 g/L | 82.5% | csic.es |

| 15-20% | >90% Conversion Rate | |

| 15 kg (total) | 65.3% Conversion Yield | researchgate.net |

| N/A (from Dahlia) | 48.89% (w/w, db inulin) | aip.org |

Large-Scale Production and Bioreactor Technologies

The transition from laboratory-scale synthesis to industrial production of DFA III has been facilitated by the development of advanced bioreactor systems designed for continuous and efficient enzymatic conversion. nih.govtandfonline.com

Enzyme Membrane Bioreactors

Enzyme membrane bioreactors (EMBRs) are central to the large-scale manufacturing of DFA III. tandfonline.com These systems are designed to retain the IFTase enzyme, allowing for its reuse and significantly reducing operational costs. An ultrafiltration membrane is integrated into the bioreactor, which serves a dual purpose: it keeps the high-molecular-weight enzyme within the reaction vessel while continuously removing the lower-molecular-weight DFA III product and any inhibitory byproducts, such as fructose. This continuous removal of products helps to drive the reaction forward, leading to high inulin conversion rates, often exceeding 90%. A typical ultrafiltration membrane used in this process has a molecular weight cutoff of around 10 kDa.

Direct Fermentation Approaches

Direct fermentation represents an alternative and promising strategy for DFA III production. This method involves using genetically engineered microorganisms that can directly convert a substrate into DFA III in a single fermentation process. For example, a recombinant yeast strain capable of hyper-secreting IFTase from Arthrobacter aurescens was developed. researchgate.net In a direct fermentation process, this engineered yeast produced 77.5 g of DFA III from a crude extract containing 120 g of inulin, achieving a yield of 64.6%. researchgate.net This approach streamlines the production process by consolidating enzyme production and substrate conversion into one step.

Purification and Isolation Methodologies

Following the enzymatic conversion, the resulting syrup contains DFA III along with unreacted substrates, monosaccharides (fructose, glucose), and other oligosaccharides. nih.gov Achieving high-purity DFA III, suitable for food and pharmaceutical applications, requires effective purification methodologies. tandfonline.comnih.gov

Yeast Fermentation for Saccharide Removal

A highly effective and widely used method for purifying DFA III is the selective removal of residual sugars through yeast fermentation. researchgate.nettandfonline.com After the primary enzymatic reaction, commercial baker's yeast (Saccharomyces cerevisiae) or other strains like Kluyveromyces marxianus are introduced into the product mixture. researchgate.netsphinxsai.com These yeasts selectively consume the fermentable monosaccharides and disaccharides, such as glucose, fructose, and sucrose, while leaving the non-digestible DFA III untouched. nih.gov This biological purification step can dramatically increase the purity of DFA III from an initial 54% to between 89% and 93%. Further refinement using Kluyveromyces marxianus has been shown to increase purity to as high as 95%, and when combined with a subsequent demineralization step, a final purity of 99.7% can be achieved. researchgate.net

| Purification Step | Initial Purity | Final Purity | Source |

|---|---|---|---|

| Yeast Fermentation | 54% | 89-93% | |

| Incubation with K. marxianus | N/A | Up to 95% | researchgate.net |

| Yeast Fermentation + Demineralization | N/A | 99.7% | researchgate.net |

Ultrafiltration Techniques

Ultrafiltration is a membrane-based separation technique employed both during the production process in EMBRs and as a downstream purification step. researchgate.net By utilizing membranes with specific pore sizes, ultrafiltration can effectively separate molecules based on their size. In the context of DFA III purification, it is used to remove low-molecular-weight sugars and other small impurities from the larger DFA III molecules. This method is often used in conjunction with other techniques, like yeast fermentation and chromatography, to achieve the highest possible product purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a crucial purification step in the production of DFA III, primarily aimed at desalting and decoloring the solution after enzymatic reaction and preliminary filtration. google.com This process separates ionic and charged molecules from the non-ionic DFA III. The crude DFA III syrup is passed through columns packed with ion-exchange resins. google.com

The objective is to remove minerals and other charged impurities that could interfere with subsequent crystallization or affect the final product's quality. researchgate.net When combined with other purification methods like yeast fermentation to remove residual sugars, demineralization via ion-exchange can significantly enhance the purity of DFA III, with one study reporting a final purity of 99.7%. researchgate.net

| Resin Type | Specific Resin Example | Purpose in DFA III Production | Reference |

|---|---|---|---|

| Cation Exchange Resin | lR120B | Removal of cations (desalting) from the crude DFA III solution. | google.com |

| Anion Exchange Resin | IRA93, MB3 | Removal of anions (desalting) and colored compounds (decoloring). | google.com |

| Anion Exchange Resin | DEAE Sepharose Fast Flow | Used in the purification of the IFTase enzyme responsible for DFA III synthesis. | nih.gov |

Crystallization Processes

Crystallization is the final and definitive step to recover DFA III in a highly pure, stable, solid form from the concentrated and purified syrup. ijera.comsphinxsai.com The process relies on the principle of creating a supersaturated solution, from which DFA III molecules will nucleate and grow into crystals. ijera.com Batch cooling crystallization is a commonly employed technique for this purpose. sphinxsai.com

Several factors critically influence the outcome of DFA III crystallization:

Supersaturation : This is a primary driver for both nucleation and crystal growth. ijera.com Research on batch cooling crystallization of DFA III has shown that the initial supersaturation ratio directly affects the crystal size distribution (CSD). ijera.com At lower supersaturation ratios (e.g., 1.537-1.722), the nucleation rate is slower than the crystal growth rate, leading to the formation of larger, albeit more variably sized, crystals. ijera.com Conversely, higher initial supersaturation ratios (e.g., 1.866-2.214) tend to produce smaller crystals. ijera.com

Temperature : Cooling profiles are controlled to manage the rate of supersaturation. sphinxsai.com The final crystals are typically dried in an oven at a controlled temperature, such as 40°C. ijera.com

Solvents : While the crystallization is carried out from a concentrated aqueous syrup, alcohol is often used for recrystallization. nist.gov Crystallization from 95% or absolute alcohol can yield well-formed bipyramidal crystals. nist.gov

Purity of Solution : The presence of impurities can inhibit crystal growth and affect the final crystal form and purity. ijera.com

The resulting crystals of DFA III have a defined melting point of approximately 162°C. nist.gov

| Initial Supersaturation Ratio (S) | Observed Crystal Size Distribution | Reference |

|---|---|---|

| 1.537 - 1.722 | Tendency to form larger crystals with a wide size distribution. | ijera.com |

| 1.866 - 2.214 | Tendency to form smaller crystals. | ijera.com |

| Property | Value | Crystal Form | Reference |

|---|---|---|---|

| Melting Point | 162°C | Bipyramids (from alcohol) | nist.gov |

| Solubility | Similar to sucrose in water. | N/A | ijera.comsphinxsai.com |

Structural Elucidation and Analytical Characterization of Difructose Anhydride Iii

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the intricate molecular architecture of DFA III.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of DFA III, providing detailed information about the carbon and proton environments within the molecule. acs.orgresearchgate.net Analysis of the 13C NMR spectrum is crucial for identifying the number and type of carbon atoms. researchgate.net The chemical shifts in the 1H and 13C NMR spectra, along with coupling constants from techniques like 1H–1H COSY and 1H–13C HSQC, allow for the unambiguous assignment of each atom in the DFA III structure. acs.orgmdpi.com This comprehensive analysis confirms the cyclic nature and the specific linkages between the two fructose (B13574) moieties. acs.org

Below is a table summarizing the reported 13C NMR chemical shifts for DFA III, which are consistent with its established structure. researchgate.net

Interactive Data Table: 13C NMR Chemical Shifts of Difructose Anhydride (B1165640) III

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 62.8 |

| C-2 | 104.2 |

| C-3 | 82.5 |

| C-4 | 77.5 |

| C-5 | 81.7 |

| C-6 | 63.5 |

| C-1' | 61.9 |

| C-2' | 108.1 |

| C-3' | 88.9 |

| C-4' | 75.9 |

| C-5' | 80.8 |

| C-6' | 62.4 |

| Data sourced from studies on DFA III produced by inulin (B196767) fructotransferase. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is instrumental in determining the molecular weight and confirming the elemental composition of DFA III. mdpi.comresearchgate.netjst.go.jp Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution mass spectrometry have established the molecular formula of DFA III as C12H20O10, corresponding to a molecular weight of approximately 324.28 g/mol . mdpi.comchemsrc.com The fragmentation patterns observed in MS/MS experiments provide further structural insights, corroborating the bicyclic nature of the molecule. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a common method used to identify DFA III in complex mixtures, such as inulin hydrolysates. researchgate.netresearchgate.netjst.go.jp

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the purification, identification, and quantification of DFA III from various sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of DFA III. A common HPLC setup for DFA III analysis utilizes a specialized column, such as a calcium cation exchange column (e.g., Sugarpak1), with deionized water as the mobile phase. To prevent the crystallization of other fructans that may be present, the column is often maintained at an elevated temperature, typically around 85°C. Detection is commonly achieved using a refractive index (RI) detector. This method allows for the effective separation and quantification of DFA III from residual inulin and other fructose oligomers.

Interactive Data Table: Typical HPLC Parameters for DFA III Analysis

| Parameter | Value |

| Column | Sugarpak1 (6.5 mm × 300 mm, calcium cation exchange) |

| Mobile Phase | Deionized water |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 85°C |

| Detection | Refractive Index (RI) |

| These parameters are cited as a standard for quantifying DFA III. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile compounds. Since DFA III is non-volatile, it must first be converted into a volatile derivative. nih.gov This process, known as derivatization, is a crucial step for GC-MS analysis.

Chemical Derivatization for Analytical Purposes

Chemical derivatization is employed to modify the structure of DFA III, enhancing its suitability for certain analytical techniques, particularly GC-MS. This process involves reacting the hydroxyl groups of the molecule to form more volatile and thermally stable derivatives.

One common derivatization approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. Another method is acylation, using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) to form perfluoroacyl derivatives. mdpi.com These fluorinated derivatives are particularly advantageous for electron capture detection (ECD) in GC, offering enhanced sensitivity.

The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete derivatization and prevent the formation of unwanted byproducts. For instance, the use of an acid scavenger is often recommended with PFPA and HFBA to drive the reaction to completion and prevent damage to the chromatographic column. The resulting derivatives can then be readily analyzed by GC-MS, allowing for the sensitive detection and quantification of DFA III in various matrices. nih.gov

Periodic Acid Consumption for Structural Validation

The chemical structure of Difructose Anhydride III (DFA III) has been significantly elucidated through the use of periodic acid oxidation, a classic method for the analysis of carbohydrate structures. This technique, also known as the Malaprade reaction, selectively cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms). The stoichiometry of periodic acid consumption provides critical information about the number and arrangement of these functional groups within a molecule.

In the case of DFA III, its unique di-fructofuranose 1,2′:2,3′-dianhydride structure results in a distinctive pattern of periodic acid consumption. Research has consistently shown that one mole of DFA III consumes approximately one mole of periodic acid. nist.govnist.gov This 1:1 molar ratio is a key piece of evidence confirming the presence of a single glycol group within the molecule. nist.gov

Experimental findings have validated this theoretical consumption. In one study, when DFA III was treated with four moles of periodic acid and allowed to react overnight, it was observed that 0.99 moles of the oxidant had been consumed per mole of the sugar. nist.gov This result stands in contrast to other difructose anhydrides, which exhibit different consumption patterns due to their distinct structural linkages. nist.gov

The stability of DFA III, attributed in part to the presence of a dioxane ring, is also a factor in its reaction with periodic acid. nist.govnist.gov The rigid, bicyclic structure of the molecule limits the presence of accessible vicinal diols, leading to the observed low level of oxidant consumption. This characteristic reaction has been instrumental in differentiating DFA III from its isomers and in confirming its specific anhydro linkages.

The quantitative analysis of periodic acid consumption provides a robust and reliable method for the structural validation of this compound, corroborating the structural details determined by other analytical techniques.

Data Tables

Table 1: Periodic Acid Consumption by Difructose Anhydrides

| Compound | Periodic Acid Consumption (moles/mole) | Reference |

| Difructose Anhydride I | 2 | nist.gov |

| Difructose Anhydride II | 1 | nist.gov |

| This compound | 1 | nist.govnist.gov |

| Diheterolevulosan | 4 | nist.gov |

Table 2: Experimental Periodic Acid Consumption Data

| Compound | Molar Ratio of Reactants (Sugar:Periodic Acid) | Observed Moles of Periodic Acid Consumed per Mole of Sugar | Reference |

| Difructose Anhydride I | - | 1.92 | nist.gov |

| This compound | 1:4 | 0.99 | nist.gov |

Enzymatic Degradation and Metabolic Pathways of Difructose Anhydride Iii

Enzymes Involved in Degradation

The breakdown of DFA III is a two-step process involving two key enzymes that hydrolyze the glycosidic bonds of this unique sugar.

DFA-IIIase is the primary enzyme responsible for the initial cleavage of the DFA III ring structure. nih.gov First characterized in Arthrobacter species, this enzyme belongs to the glycoside hydrolase family 91 (GH91). nih.govresearchgate.net

DFA-IIIase, also known as inulobiose (B1615858) hydro-lyase, catalyzes the hydrolysis of the α-D-fructofuranose-β-D-fructofuranose 2',1:2,3'-dianhydride (DFA III) to produce inulobiose. qmul.ac.ukenzyme-database.org This reaction is reversible, with the equilibrium ratio between DFA III and inulobiose being influenced by factors such as temperature. nih.gov For instance, the DFA-IIIase from Blautia producta (BpDFA-IIIase) reaches an equilibrium ratio of DFA-III to inulobiose of 59.3:40.7 at 37°C. nih.gov

Interestingly, some DFA-IIIases exhibit dual functionality. The enzyme from Pseudarthrobacter chlorophenolicus can undergo a conformational change that allows it to also catalyze the formation of DFA III from inulin (B196767), an activity classified under EC 4.2.2.18 (inulin fructotransferase). qmul.ac.ukenzyme-database.org This sequential catalysis is attributed to highly conserved residues in the active site and the regulation of the catalytic residue's protonation state by the opening and closing of a structural "lid". acs.orgfigshare.com

The crystal structure of DFA-IIIase reveals a trimeric organization, where each monomer consists of a right-handed β-helix fold. acs.orgfigshare.com This structure is similar to that of inulin fructotransferase (IFTase), the enzyme that synthesizes DFA III from inulin. figshare.com A key distinguishing feature of DFA-IIIase is an additional "lid" structure that covers the active center. acs.orgfigshare.com This lid plays a crucial role in its ability to perform sequential catalysis, first acting as an IFTase to produce DFA III from inulin and then as a hydrolase to break it down. acs.org The structure of DFA-IIIase from Arthrobacter chlorophenolicus A6 has been determined by X-ray diffraction at a resolution of 2.10 Å. rcsb.orgpdbj.org

Table 1: Properties of Difructose Anhydride (B1165640) III Hydrolase (DFA-IIIase)

| Property | Description | Source(s) |

|---|---|---|

| EC Number | 4.2.1.178 | qmul.ac.ukenzyme-database.org |

| Systematic Name | inulobiose hydro-lyase (α-D-fructofuranose-β-D-fructofuranose 2',1:2,3'-dianhydride-forming) | qmul.ac.ukenzyme-database.org |

| Reaction | Difructose anhydride III + H₂O ⇌ Inulobiose | qmul.ac.uk |

| Enzyme Family | Glycoside Hydrolase Family 91 (GH91) | nih.govresearchgate.net |

| Source Organisms | Arthrobacter sp., Blautia sp., Pseudarthrobacter chlorophenolicus | nih.govqmul.ac.uk |

| Structure | Trimer, with each monomer having a right-handed β-helix fold and a lid covering the active site. | acs.orgfigshare.com |

Following the initial hydrolysis of DFA III by DFA-IIIase, the resulting inulobiose is further broken down by beta-D-fructofuranosidase. nih.govresearchgate.net

This enzyme, also commonly known as invertase or sucrase, hydrolyzes the terminal non-reducing β-D-fructofuranoside residues in various β-D-fructofuranosides. qmul.ac.ukexpasy.orggenome.jp In the context of DFA III metabolism, it acts on inulobiose, cleaving the glycosidic bond to release two molecules of fructose (B13574). nih.govresearchgate.net This cooperative action between DFA-IIIase and beta-D-fructofuranosidase ensures the complete degradation of DFA III into its constituent monosaccharides, which can then be utilized by the bacteria for energy. nih.govresearchgate.net

Table 2: Role of Beta-D-fructofuranosidase in DFA III Degradation

| Enzyme | EC Number | Substrate in DFA III Pathway | Product(s) | Source(s) |

|---|---|---|---|---|

| Beta-D-fructofuranosidase | 3.2.1.26 | Inulobiose | Fructose | nih.govresearchgate.net |

This compound Hydrolase (DFA-IIIase) (EC 4.2.1.178)

Characterization and Mechanism of DFA-IIIase

Microbial Metabolism of this compound

As DFA III is indigestible by human intestinal enzymes, its metabolism is entirely dependent on the enzymatic machinery of the gut microbiota. jst.go.jp

Research has identified specific members of the gut microbiota as key players in the degradation of DFA III. The genus Blautia (formerly Ruminococcus) is considered a major group of DFA III-utilizing bacteria in the human and rat intestines. nih.govnih.govresearchgate.net Strains such as Blautia producta have been isolated and shown to possess the necessary gene cluster for DFA III degradation. nih.govnih.gov This cluster encodes for both DFA-IIIase and a beta-D-fructofuranosidase, enabling the complete breakdown of DFA III to fructose. nih.govresearchgate.net

Studies have shown that DFA III supplementation can increase the abundance of Blautia species in the gut. nih.govnih.gov For instance, in rats fed a DFA III-supplemented diet, an increase in bacteria related to Ruminococcus productus (now Blautia producta) was observed, along with increased production of short-chain fatty acids (SCFAs), particularly acetic acid. nih.gov Human studies have also isolated DFA III-assimilating Ruminococcus species from subjects after long-term ingestion of DFA III. nih.gov

While Blautia species are the primary degraders, other bacteria like certain Klebsiella and Serratia species may also possess the DFA-IIIase enzyme. nih.gov However, major carbohydrate-fermenting genera like Bifidobacterium and Bacteroides generally lack the necessary enzymes and cannot ferment DFA III. nih.govresearchgate.net The fermentation of DFA III by the gut microbiota is generally slow, with significant hydrogen breath excretion occurring only 8 to 12 hours after ingestion in humans. tandfonline.com This slow fermentation leads to a lowering of intestinal pH, which can influence bile acid metabolism. nih.govtandfonline.com

Table 3: Key Gut Bacteria in DFA III Metabolism

| Bacterial Genus/Species | Role in DFA III Degradation | Key Findings | Source(s) |

|---|---|---|---|

| ***Blautia* (formerly Ruminococcus)** | Primary degrader of DFA III in the gut. | Possesses gene clusters for DFA-IIIase and β-D-fructofuranosidase. Its population increases with DFA III intake. | nih.govnih.govnih.govjst.go.jp |

| Bacteroides | Generally unable to ferment DFA III. | Lacks the required enzymatic machinery for degradation. | nih.govresearchgate.net |

| Bifidobacterium | Generally unable to ferment DFA III. | Lacks the required enzymatic machinery for degradation. | nih.govresearchgate.net |

Two-Step Pathway of Microbial Degradation

The microbial breakdown of DFA III primarily occurs through a two-step enzymatic pathway. nih.gov This process is initiated by the hydrolysis of DFA III into an intermediate compound, which is then further broken down into simpler sugars.

The key enzymes and steps in this pathway are:

Step 1: Hydrolysis of DFA III to Inulobiose The first step is catalyzed by the enzyme DFA III hydrolase (DFA-IIIase) , which belongs to the glycoside hydrolase (GH) family 91. nih.gov This enzyme hydrolyzes the cyclic structure of DFA III to form inulobiose (β-D-fructofuranosyl-(2→1)-D-fructose). nih.gov The reaction is a reversible conversion. nih.gov

Step 2: Hydrolysis of Inulobiose to Fructose The inulobiose formed in the first step is subsequently hydrolyzed into two molecules of fructose. nih.gov This reaction is catalyzed by β-D-fructofuranosidase , an enzyme from the GH32 family. nih.gov

This two-step degradation is a cooperative action between DFA-IIIase and β-D-fructofuranosidase, leading to the complete breakdown of DFA III into fructose, which can then be utilized by the microorganisms for energy. nih.govnih.gov

Genetic Clusters for Degradation in Microorganisms

The ability of certain microorganisms to degrade DFA III is encoded in specific gene clusters within their genomes. These clusters contain the genes for the necessary enzymes, such as DFA-IIIase and β-D-fructofuranosidase, as well as transporter proteins.

Notably, these gene clusters are prominently found in bacteria of the genus Blautia. nih.govresearchgate.net For instance, species like Blautia parvula, Blautia hydrogenotrophica, and Blautia wexlerae possess these gene clusters and can utilize DFA III. nih.govresearchgate.net In contrast, some strains, like B. wexlerae JCM 31267, lack this specific gene cluster and are therefore unable to degrade DFA III. nih.gov The gene for DFA-IIIase is often found adjacent to the gene for GH32 β-D-fructofuranosidase and genes for ABC transporters, which are likely involved in the uptake of DFA III. nih.gov

While widely conserved in Blautia species, the GH91 DFA-IIIase is not commonly found in other major gut bacteria like Bifidobacterium and Bacteroides, which explains their inability to ferment DFA III in some in vitro tests. nih.gov

In Vitro Fermentation Studies with Microbial Systems

In vitro fermentation studies using human and animal fecal microbiota have provided significant insights into the metabolism of DFA III. These studies have consistently shown that DFA III is fermented by gut bacteria, leading to the production of short-chain fatty acids (SCFAs). tandfonline.com

Key findings from these studies include:

Selective Fermentation: DFA III is not universally fermented by all gut microbes. Studies have shown that Blautia species are the primary degraders of DFA III in the human gut. nih.gov In contrast, bacteria such as Bifidobacterium and Bacteroides have been shown to be unable to ferment DFA III. nih.gov

Increased Abundance of Blautia: Fecal fermentation experiments with DFA III as the carbohydrate source demonstrated a significant increase in the relative abundance of Blautia in samples from healthy adults. nih.gov

Production of Short-Chain Fatty Acids: The fermentation of DFA III leads to the production of SCFAs, which can have various physiological effects. tandfonline.com

Cecal Microbiota Changes in Rats: In animal studies, a diet containing DFA III led to an increase in cecal SCFAs and a shift in the cecal microflora in rats. researchgate.net

| Microorganism/System | Ability to Degrade DFA III | Key Findings | References |

| Blautia species | Yes | Possess gene clusters for DFA III degradation; primary degraders in the gut. | nih.govnih.govresearchgate.net |

| Bifidobacterium species | No | Generally lack the necessary enzymes for DFA III degradation. | nih.gov |

| Bacteroides species | No | Do not typically ferment DFA III. | nih.gov |

| Human Fecal Microbiota | Yes | Fermentation leads to increased Blautia abundance and SCFA production. | nih.gov |

| Rat Cecal Microbiota | Yes | Increased cecal SCFAs and shifts in microbial composition. | researchgate.net |

Identification of Metabolic Intermediates

The primary metabolic intermediate in the degradation of DFA III is inulobiose . nih.gov This disaccharide is formed from the initial hydrolysis of DFA III by DFA-IIIase. expasy.org Inulobiose is then further metabolized to fructose . nih.gov

This compound → Inulobiose → Fructose

These resulting fructose molecules are then available for the central metabolic pathways of the microorganisms, such as glycolysis, to produce energy and other essential compounds.

Biological Activities and Mechanistic Investigations of Difructose Anhydride Iii in Non Human Systems

Prebiotic Effects and Gut Microbiota Modulation

As a prebiotic, DFA III is not digested by host enzymes in the upper gastrointestinal tract, allowing it to reach the large intestine largely intact. There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of positive effects on the intestinal environment.

Stimulation of Beneficial Gut Bacteria Growth and Activity

Research in animal models has consistently demonstrated that the administration of DFA III stimulates the growth of beneficial gut bacteria. nih.govnih.gov Studies in rats have shown that dietary supplementation with DFA III leads to an increase in the viable counts of Lactobacillus and Bifidobacterium, which are widely recognized as beneficial to host health. nih.govtandfonline.com Furthermore, the administration of DFA III in combination with the DFA III-assimilating bacterium Ruminococcus productus resulted in a more significant increase in these beneficial bacteria compared to control groups. nih.govtandfonline.com

Impact on Gut Microbiota Composition

The ingestion of DFA III significantly alters the composition of the intestinal microbiota. In rat studies, DFA III administration led to an increase in the populations of Bacteroides vulgatus, Bacteroides uniformis, and Ruminococcus productus, while decreasing the numbers of bacteria related to Bacteroides acidofaciens and the Clostridium lituseburense group. nih.gov The stimulation of Ruminococcus species is particularly noteworthy, as these bacteria are known for their ability to ferment dietary fibers and produce beneficial metabolites. nih.gov A specific strain, Ruminococcus sp. M-1, which assimilates DFA III and primarily produces acetic acid, was isolated from the cecal contents of DFA III-fed rats. nih.gov

Short-Chain Fatty Acid Production via Microbial Fermentation

The fermentation of DFA III by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate. nih.govtandfonline.com In rats fed a high-fat and high-sucrose diet, supplementation with DFA III led to the highest concentrations and amounts of acetate in the cecum, with similar trends observed for propionate and butyrate. tandfonline.com This increase in SCFA production is a key mechanism behind many of the beneficial effects of DFA III. Specifically, the production of acetic acid by Ruminococcus sp. M-1 is a significant outcome of DFA III fermentation. nih.gov

Table 1: Impact of Difructose Anhydride (B1165640) III on Cecal Short-Chain Fatty Acid (SCFA) Production in Rats

| SCFA | Effect of DFA III Supplementation | Relevant Research Findings |

|---|---|---|

| Acetate | Highest concentration and amount in the cecum. tandfonline.com | A DFA III-assimilating bacterium, Ruminococcus sp. M-1, was found to be a primary producer of acetic acid. nih.gov |

| Propionate | Increased concentration and amount in the cecum. tandfonline.com | Similar increasing trends to acetate were observed. tandfonline.com |

| Butyrate | Increased concentration and amount in the cecum. tandfonline.com | Similar increasing trends to acetate were observed. tandfonline.com |

Intestinal Acidification Mechanisms

The increased production of SCFAs following DFA III fermentation leads to a decrease in the pH of the intestinal contents. nih.gov This acidification of the cecal environment has been consistently observed in rats fed a DFA III-supplemented diet. nih.gov The lower pH can inhibit the activity of certain enzymes, such as those involved in the dehydroxylation of bile acids, contributing to a healthier gut environment. nih.gov The reduction in pH is directly correlated with the increase in total organic acids resulting from microbial fermentation of DFA III. nih.gov

Enhancement of Mineral Absorption

Beyond its prebiotic effects, DFA III has been shown to enhance the absorption of essential minerals, particularly calcium. cambridge.org

Mechanisms of Calcium Absorption Enhancement

The enhanced absorption of calcium due to DFA III ingestion is attributed to two primary mechanisms. cambridge.orgnih.gov

Firstly, intact DFA III in the small intestine appears to directly affect the intestinal epithelium by modulating the tight junctions between cells. cambridge.orgresearchgate.net This action facilitates the paracellular transport of calcium, meaning it increases the passage of calcium between the intestinal cells. cambridge.orgresearchgate.net

Secondly, in the large intestine, the fermentation of DFA III and the subsequent production of SCFAs play a crucial role. cambridge.orgnih.gov The resulting acidification of the intestinal lumen increases the solubility and ionization of calcium, making it more available for absorption. researchgate.net Furthermore, the SCFAs can promote the proliferation of epithelial cells, which enlarges the surface area available for absorption. nih.govresearchgate.net Studies in ovariectomized rats, a model for postmenopausal osteoporosis, have demonstrated that prolonged feeding of DFA III increases femur calcium concentrations and strength, which is associated with the enhancement of intestinal calcium absorption. cambridge.org

Table 2: Mechanisms of DFA III-Induced Calcium Absorption

| Location | Mechanism | Description |

|---|---|---|

| Small Intestine | Direct effect on epithelial tissue | Intact DFA III modulates tight junctions, increasing paracellular calcium transport. cambridge.orgresearchgate.net |

| Large Intestine | Microbial fermentation | Production of SCFAs lowers intestinal pH, increasing calcium solubility and ionization. nih.govresearchgate.net SCFAs also promote epithelial cell proliferation, expanding the absorptive surface area. nih.govresearchgate.net |

Absorption of Other Essential Minerals

Difructose anhydride III (DFA III) has been shown in non-human studies to enhance the intestinal absorption of several essential minerals beyond calcium. Research in rat models indicates that DFA III facilitates the uptake of magnesium (Mg), iron (Fe), and zinc (Zn). nih.govmdpi.com The mechanism is thought to involve the modulation of the paracellular pathway, where DFA III increases the permeability of tight junctions between intestinal epithelial cells. mdpi.com

In a study comparing various non-digestible disaccharides in male Sprague-Dawley rats, a diet containing 3% DFA III significantly increased the apparent absorption of both magnesium and iron compared to a control diet. nih.gov The effect on magnesium absorption was observed across all tested disaccharides, but DFA III was notably effective for iron absorption as well. nih.gov

Further investigations using ovariectomized (OVX) rats, an animal model for postmenopausal conditions, demonstrated that DFA III supplementation dose-dependently increased magnesium absorption. cambridge.orgcambridge.org This effect is significant as it correlates with improved bone characteristics. cambridge.orgcambridge.org In these OVX rats, DFA III feeding also increased iron absorption. nih.gov The enhancement of mineral absorption is partly attributed to the fermentation of DFA III in the cecum, which produces short-chain fatty acids and lowers the luminal pH, thereby increasing the solubility of minerals for absorption. nih.govmdpi.com

Table 1: Effect of DFA III on Mineral Absorption in Rats This table is generated based on data from multiple sources. Values are illustrative of findings and may not be directly comparable across different study designs.

| Mineral | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Magnesium | Normal Male Rats | Significantly higher absorption compared to control. | nih.gov |

| Magnesium | Ovariectomized Rats | Dose-dependently increased absorption. | cambridge.orgcambridge.org |

| Iron | Normal Male Rats | Significantly higher absorption compared to control. | nih.gov |

| Iron | Ovariectomized Rats | Higher absorption compared to control. | nih.gov |

| Zinc | General Rat Models | Enhanced absorption. | mdpi.comresearchgate.net |

Modulation of Bile Acid Metabolism

DFA III ingestion has been found to significantly alter bile acid (BA) metabolism in animal models, primarily by influencing the activity of gut microbiota. tandfonline.comtandfonline.comtandfonline.com This modulation leads to a notable reduction in the proportion of secondary bile acids in the enterohepatic circulation and feces. tandfonline.comtandfonline.comnih.gov The mechanism is linked to the fermentation of DFA III in the large intestine, which lowers the cecal pH. tandfonline.comnih.gov This acidic environment is less favorable for the bacteria that carry out the biotransformation of primary bile acids into secondary bile acids. tandfonline.comnih.gov

Reduction of Secondary Bile Acid Levels

Studies in rats have consistently demonstrated that dietary DFA III decreases the concentration of secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). tandfonline.comtandfonline.com In one investigation, rats fed a diet with DFA III showed a significant decrease in the fecal concentration of secondary bile acids and a corresponding increase in primary bile acids (cholic acid, chenodeoxycholic acid, and muricholic acids). tandfonline.com The ratio of secondary bile acids to total bile acids dropped from 0.94 in control-fed rats to 0.51 in the DFA III-fed group. tandfonline.com This alteration suggests a potent inhibitory effect on the conversion process. tandfonline.com The reduction in DCA is particularly noted in rats fed a cholic acid-supplemented diet, indicating that DFA III can suppress secondary bile acid production even under conditions of high primary bile acid influx into the intestine. tandfonline.comtandfonline.comnih.gov

Table 2: Effect of DFA III on Fecal Bile Acid Composition in Rats Data adapted from a study in male Sprague-Dawley rats fed a diet with or without DFA III for 2 weeks.

| Bile Acid Type | Control Diet (μmol/g feces) | DFA III Diet (μmol/g feces) | Significance | Reference |

|---|---|---|---|---|

| Primary Bile Acids | 0.35 | 4.39 | P < 0.0001 | tandfonline.com |

| Secondary Bile Acids | 5.48 | 4.49 | P = 0.0015 | tandfonline.com |

| Total Bile Acids | 5.83 | 8.88 | Not Significant | tandfonline.com |

| Ratio (Secondary/Total) | 0.94 | 0.51 | P < 0.01 | tandfonline.com |

Impact on Bile Acid Deconjugation and 7α-Dehydroxylation

The reduction in secondary bile acids by DFA III is a direct consequence of its impact on two key microbial enzymatic processes: deconjugation and 7α-dehydroxylation. tandfonline.comtandfonline.comnih.gov Primary bile acids are synthesized in the liver and conjugated to taurine (B1682933) or glycine (B1666218) before being secreted into the intestine. asm.org In the colon, gut bacteria possessing bile salt hydrolase (BSH) enzymes deconjugate these bile acids. asm.orgtaylorandfrancis.com Subsequently, other bacteria perform 7α-dehydroxylation, which converts primary bile acids into secondary bile acids (e.g., cholic acid to deoxycholic acid). asm.orgtaylorandfrancis.com

Research in rats has shown that ingestion of DFA III partially suppresses both of these steps. tandfonline.comtandfonline.comnih.govresearchgate.net By inhibiting the deconjugation of conjugated bile acids like taurocholic acid (TCA) and the subsequent 7α-dehydroxylation, DFA III effectively limits the substrate available for secondary bile acid synthesis. tandfonline.comtandfonline.com This leads to a lower concentration of harmful secondary bile acids like DCA in the large intestine. tandfonline.comnih.gov The inhibitory effect on 7α-dehydroxylation activities is thought to be mediated by the DFA III-induced decrease in intestinal pH. nih.gov

Effects on Bone Metabolism in Animal Models

DFA III has demonstrated beneficial effects on bone metabolism in various animal models, including those for postmenopausal osteoporosis, gastrectomy-induced osteopenia, and in late-lactation dairy cows. cambridge.orgcambridge.orgnih.govtandfonline.com The primary mechanism is attributed to its established role in enhancing mineral absorption, particularly calcium and magnesium, which are crucial for maintaining bone integrity. cambridge.orgcambridge.org

In ovariectomized (OVX) rats, prolonged feeding of DFA III was shown to improve bone strength and increase femoral mineral concentrations. cambridge.orgcambridge.org These improvements were significantly correlated with the enhanced absorption rates of both calcium and magnesium. cambridge.orgcambridge.org Similarly, in rats with total gastrectomy, which leads to severe calcium malabsorption and osteopenia, DFA III supplementation partially restored the lowered calcium absorption and improved femoral variables. tandfonline.com In this model, DFA III also suppressed the urinary excretion of deoxypyridinoline, a marker for bone resorption. tandfonline.com Studies in late-lactation dairy cows also suggest that dietary DFA III supplementation may enhance the replenishment of bone calcium reserves. nih.govresearchgate.net

Bone Mineral Density and Content Investigations

Investigations in animal models have confirmed that DFA III supplementation leads to measurable increases in bone mineral density (BMD) and bone mineral content (BMC). In studies using OVX rats, a diet containing 3% DFA III resulted in significantly higher distal bone mineral density in the femur compared to the control group. cambridge.orgcambridge.org This was accompanied by increased femoral calcium and magnesium concentrations. cambridge.orgcambridge.org

In a study involving young, growing male rats, the combination of DFA III consumption and voluntary running exercise additively enhanced net calcium absorption. nih.gov Both interventions independently increased femoral calcium content and total BMD. nih.gov In late-lactation dairy cows, dietary supplementation with DFA III for 28 days led to a higher BMD of the 4th caudal vertebra compared to control animals. researchgate.net These findings collectively show that DFA III positively impacts bone mineralization across different physiological states and species in non-human models. researchgate.netnih.govffhdj.cominabj.org

Table 3: Effect of DFA III on Femoral Characteristics in Ovariectomized (OVX) Rats Data adapted from a study where OVX rats were fed a control or 3% DFA III diet for 8 weeks.

| Parameter | Sham Control | OVX Control | OVX + 3% DFA III | Reference |

|---|---|---|---|---|

| Femoral Ca Concentration (mg/g) | 239 | 225 | 234 | cambridge.org |

| Femoral Mg Concentration (mg/g) | 4.88 | 4.69 | 4.82 | cambridge.org |

| Femoral Distal BMD (mg/cm²) | 200 | 179 | 189 | cambridge.org |

| Femoral Breaking Force (N) | 100 | 79 | 90 | cambridge.org |

Bone Strength Analyses

Research in animal models indicates that this compound (DFA III) plays a significant role in enhancing bone strength, primarily by improving mineral absorption. In studies involving ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, prolonged feeding of DFA III led to increased strength and mineral concentrations in the femur. inabj.orgcambridge.orgcambridge.org Specifically, OVX rats fed a diet containing 3% DFA III for eight weeks showed higher bone strength, femoral calcium (Ca) and magnesium (Mg) concentrations, and greater distal bone mineral density (BMD) compared to those on a control diet. cambridge.orgcambridge.org The improvements in bone characteristics were significantly correlated with the absorption rates of both Ca and Mg. cambridge.orgcambridge.org

Even at lower concentrations, such as 1.5% of the diet, DFA III was effective in restoring Ca absorption that is typically reduced by ovariectomy. cambridge.orgcambridge.org Further studies have confirmed these findings, showing that DFA III supplementation in estrogen-deficient rat models improves bone strength by influencing bone metabolism. ffhdj.com This is partly attributed to an increase in calcium absorption, which positively affects bone mineral density. ffhdj.com

The effect of DFA III on bone strength has also been observed in other contexts. In a study with calcium-deficient pre-menopausal Sprague Dawley rats, a diet fortified with DFA III from chicory roots resulted in significantly higher femur bone strength (9.34 ± 3.61 kg cm⁻²) and femur bone calcium concentration (34.94 ± 3.21%) compared to calcium-deficient controls. ffhdj.comffhdj.com Another study combined DFA III consumption with voluntary running exercise in young male rats. nih.gov The results showed that both DFA III and exercise independently and additively increased net calcium absorption. nih.gov While DFA III specifically increased bone strength in the femur, exercise had a more pronounced effect on the tibia. nih.gov

| Animal Model | DFA III Intervention | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Sprague-Dawley Rats | 3% DFA III diet for 8 weeks | Increased bone strength, femoral Ca & Mg concentrations, and distal BMD. | cambridge.orgcambridge.org |

| Calcium-Deficient Pre-Menopausal Sprague Dawley Rats | Diet with DFA III (from chicory) for 6 weeks | Femur bone strength: 9.34 kg cm⁻²; Femur Ca concentration: 34.94%. | ffhdj.comffhdj.com |

| Male Sprague-Dawley Rats (4 weeks old) | 3% DFA III diet with/without voluntary exercise | DFA III increased femoral bone strength; effect was additive with exercise for Ca absorption. | nih.gov |

| Ovariectomized (OVX) Rats | 1.5% DFA III diet for 8 weeks | Restored Ca absorption rates reduced by ovariectomy. | cambridge.orgcambridge.org |

Influence on Other Metabolic Pathways in Animal Models (e.g., Cholesterol Metabolism)

This compound has demonstrated the potential to influence lipid metabolism in animal models. scispace.comsmolecule.com In hypercholesterolemic-induced rats, dietary supplementation with certain indigestible sugars, a category that includes DFA III, has been associated with a decrease in serum low-density lipoprotein (LDL)-cholesterol and an increase in high-density lipoprotein (HDL)-cholesterol. mdpi.com

Studies investigating the broader effects of prebiotics show a hypolipidemic effect in rats, with observed decreases in total cholesterol and triglycerides in the blood. mdpi.com While direct studies on DFA III's impact on cholesterol are part of a larger body of research on indigestible sugars, some findings suggest it may contribute to lowering cholesterol. scispace.comsmolecule.com For instance, research on rats fed a diet supplemented with cholic acid, a primary bile acid synthesized from cholesterol, found that DFA III administration altered bile acid metabolism. tandfonline.com Specifically, DFA III ingestion partially suppressed the deconjugation and 7α-dehydroxylation of bile acids, processes linked to the enterohepatic circulation of bile acids and cholesterol homeostasis. tandfonline.com Another study noted that while DFA III combined with ginger extract had no significant effect on serum lipid profiles in ovariectomized rats, it did show other bone-related benefits. inabj.org

| Animal Model | Intervention | Key Findings on Lipid Profile | Reference |

|---|---|---|---|

| Rats on Cholic Acid-Supplemented Diet | DFA III supplementation | Partially suppressed deconjugation and 7α-dehydroxylation of bile acids. | tandfonline.com |

| Hypercholesterolemic-Induced Rats | Dietary indigestible sugars (general category) | Decreased serum LDL-cholesterol, increased HDL-cholesterol. | mdpi.com |

| Ovariectomized (OVX) Rats | DFA III and Ginger Extract | No significant effect observed on serum lipid profiles. | inabj.org |

Effects on Intestinal Barrier Integrity

This compound appears to positively affect intestinal barrier integrity, primarily by modulating tight junctions between epithelial cells. nih.govyoutube.com Tight junctions are protein complexes that regulate paracellular permeability, and their enhancement can strengthen the gut barrier. In vitro studies using rat small and large intestinal epithelium demonstrated that DFA III enhances net calcium absorption by increasing the passage through tight junctions. researchgate.net This mechanism suggests a direct interaction between DFA III and the components of the intestinal barrier.

This effect on tight junctions is thought to be a key mechanism behind some of DFA III's other physiological benefits. For example, in cattle exposed to mycotoxins, DFA III supplementation was found to reduce the levels of mycotoxins in the systemic circulation. nih.gov This protective effect is hypothesized to involve an improved intestinal barrier function dependent on tight junctions, which limits the absorption of harmful substances. nih.govyoutube.com Further research in cattle suggests that DFA III administration affects the intestinal environment, which supports its role in maintaining intestinal barrier function. nih.gov The alteration in the expression of tight-junction proteins like claudins and occludin is a critical factor in the pathogenesis of certain diseases, and substances that modulate these proteins, such as DFA III, can impact epithelial permeability and defense mechanisms. nih.gov

Interaction with Flavonoid Absorption

This compound has been shown to enhance the absorption of certain flavonoids in animal models. foodandnutritionresearch.netcambridge.org Flavonoids are polyphenolic compounds whose bioavailability can be limited. Research indicates that DFA III can facilitate their uptake in the intestine. A key study in rats investigated the effect of DFA III on the absorption of αG-rutin, a water-soluble quercetin (B1663063) glycoside. acs.orgnih.govacs.org When αG-rutin was administered with DFA III, its concentration in the portal blood was significantly higher. acs.orgnih.gov

Mechanistic studies using ligated jejunal and ileal loops in rats showed that the concentration of absorbed αG-rutin was 1.5 to 3 times higher in the presence of DFA III. acs.orgnih.gov This suggests that DFA III stimulates the absorption of the intact glycoside in the small intestine. acs.orgnih.gov Further studies with two-week feeding periods confirmed these findings, showing that dietary DFA III dose-dependently increased blood concentrations and urinary excretion of quercetin derivatives from αG-rutin. acs.org The proposed mechanism involves the suppression of quercetin aglycone degradation in the large intestine, which plays a major role in increasing its bioavailability. acs.org This interaction is significant as it demonstrates how a non-digestible saccharide can improve the nutritional efficacy of other dietary compounds. foodandnutritionresearch.netcambridge.org

| Flavonoid | Animal Model | DFA III Intervention | Key Findings | Reference |

|---|---|---|---|---|

| αG-Rutin (a quercetin glycoside) | Portal cannulated rats | Co-administration of 100 μmol αG-rutin and DFA III | Higher portal blood concentrations of αG-rutin. | acs.orgnih.gov |

| αG-Rutin | Rats (ligated intestinal loops) | Presence of DFA III in loops | 1.5-3 times higher concentration of αG-rutin in mesenteric blood. | acs.orgnih.gov |

| αG-Rutin | Rats (2-week feeding) | 1.5% or 3% DFA III in diet | Dose-dependently increased blood concentrations and urinary excretion of quercetin derivatives. | acs.org |

Industrial and Biotechnological Applications in Research and Development

Development of Biocatalytic Systems for Functional Sugar Production

The primary route for producing DFA III is through enzymatic conversion, a cornerstone of modern biocatalytic systems. smolecule.comtandfonline.com This process offers high specificity and yield compared to chemical synthesis methods. tandfonline.com

Enzymatic Synthesis: The key enzyme in this process is inulin (B196767) fructotransferase (also known as inulase II or IFTase), which catalyzes the conversion of inulin into DFA III. smolecule.comresearchgate.net This enzyme is sourced from various microorganisms, with species of Arthrobacter being prominent producers. tandfonline.comoup.com The enzymatic reaction involves the intramolecular transfructosylation of inulin, a polymer of fructose (B13574). smolecule.com

Two main biosynthetic strategies are employed for DFA III production: a single-enzyme system using IFTase on inulin-rich feedstocks, and a double-enzyme system. tandfonline.com The latter involves using an inulin-forming enzyme to synthesize inulin from sucrose (B13894), which is then converted to DFA III by IFTase. tandfonline.com

Bioreactor Technology: To meet the demands of large-scale production, enzyme membrane bioreactors (EMBRs) are increasingly utilized. tandfonline.comresearchgate.nettandfonline.com These systems allow for the retention and reuse of the enzyme, significantly reducing operational costs. Ultrafiltration membranes within the bioreactors separate the low-molecular-weight DFA III from the high-molecular-weight enzyme and substrate. Studies have shown that EMBRs coupled with nanofiltration can yield high concentrations of DFA III, reaching approximately 400 g/L. mdpi.com

| Enzyme | Source Microorganism | Substrate | Product |

| Inulin fructotransferase (IFTase) | Arthrobacter spp. | Inulin | Difructose anhydride (B1165640) III |

| Inulosucrase & IFTase | Various | Sucrose | Difructose anhydride III |

Utilization as a Research Tool in Glycoscience Studies

DFA III serves as a valuable tool in the field of glycoscience, aiding in the study of carbohydrate metabolism and enzymatic reactions. Its unique structure and properties make it an interesting subject for understanding enzyme specificity and the effects of non-digestible oligosaccharides.

Enzyme Characterization: The enzymatic hydrolysis of DFA III is a key area of research. DFA III hydrolase, an enzyme that breaks down DFA III, has been identified and characterized in various microorganisms, including Blautia species found in the gut. researchgate.netnih.gov Studying the kinetics of this enzyme, such as its optimal pH and temperature, provides insights into its catalytic mechanism. For instance, DFA III hydrolase from A. aurescens exhibits maximal activity at pH 5.5 and 55°C. researchgate.netresearchgate.net

Maillard Reaction Studies: DFA III participates in the Maillard reaction, a non-enzymatic browning process that occurs when sugars and amino acids are heated. smolecule.com The reactivity of DFA III in this reaction is lower than that of sucrose, which has implications for its use in food products that undergo thermal processing. researchgate.net Research on the Maillard reaction with DFA III helps to understand the formation of flavor compounds and pigments in foods. smolecule.com The reaction typically involves amino acids like lysine (B10760008) and glycine (B1666218) at temperatures above 100°C. mdpi.com

Application in Authenticity Analysis as a Chemical Marker

The presence of DFA III can serve as a chemical marker to detect the adulteration of food products, particularly honey. europa.eumdpi.com Since DFA III is not naturally present in significant amounts in most honey varieties, its detection can indicate the addition of sugar syrups. researchgate.net

Detection of Honey Adulteration: Inexpensive sugar syrups, such as high-fructose corn syrup (HFCS) and inverted syrups, can be produced through processes that lead to the formation of DFAs. mdpi.comresearchgate.net Analytical techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect the presence of DFA III in honey samples. europa.eumdpi.comresearchgate.net The European Commission's Joint Research Centre has utilized these methods to identify honey adulteration. europa.eumdpi.com However, it is important to note that DFAs can also be formed during the caramelization process, which may occur naturally to a small extent or during excessive heating of honey. researchgate.netglobalhoney.org Therefore, the presence of DFAs is often considered alongside other markers for a conclusive assessment of adulteration. globalhoney.org

| Analytical Technique | Application | Finding |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Honey Adulteration | Detection of DFA III as a marker for added sugar syrups. europa.eumdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Honey Adulteration | Identification of DFAs as indicators of adulteration with HFCS and inverted syrups. researchgate.net |

Process Scalability and Cost Reduction Considerations

For DFA III to be widely adopted in industrial applications, its production must be scalable and cost-effective. Significant research has been dedicated to optimizing the manufacturing process to meet these requirements.

Substrate Costs and Alternative Production Routes: The primary substrate for DFA III production, inulin, can be relatively expensive. in-part.com This has prompted research into alternative and more economical production methods. One promising approach is the use of sucrose as a starting material, which is then converted to inulin and subsequently to DFA III in a two-step enzymatic process. tandfonline.comresearchgate.net Another novel method involves the catalytic conversion of fructose to DFA III using zeolites as catalysts, which has shown yields as high as 53%. in-part.com

Process Optimization and Downstream Processing: The use of membrane bioreactors is a key strategy for scaling up production and reducing costs by enabling enzyme recycling. Pilot studies have indicated a potential 30% cost reduction compared to traditional methods involving plant-derived inulin. Downstream processing, including purification and crystallization, is also crucial for obtaining high-purity DFA III. mdpi.comijera.com Techniques such as yeast fermentation to remove residual sugars and chromatography are employed for purification. tandfonline.comtandfonline.com The crystallization process itself is influenced by factors like initial supersaturation, which affects the crystal yield and size distribution. ijera.com

Future Research Directions and Emerging Areas

Elucidation of Uncharacterized Metabolic Systems